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Compound of Interest

Compound Name: Metahexamide

CAS No.: 565-33-3

Cat. No.: B1676324

Get Quote

DISCLAIMER: Metahexamide was developed in the late 1950s, and detailed experimental

data and protocols from that era are not always available in modern digital archives. This guide

synthesizes available information and constructs representative protocols based on common

practices for first-generation sulfonylureas of that period. Specific quantitative values from

original trials are cited where found in accessible literature.

Executive Summary
Metahexamide is a first-generation oral hypoglycemic agent belonging to the sulfonylurea

class of drugs. First described in 1959, it demonstrated greater potency than its contemporary,

tolbutamide, and offered a new therapeutic option for the management of type 2 diabetes

mellitus (then known as maturity-onset diabetes). Its mechanism of action is consistent with

other sulfonylureas, involving the stimulation of insulin release from pancreatic β-cells by

blocking ATP-sensitive potassium channels. Despite its promising efficacy, the clinical use of

Metahexamide was short-lived due to an unacceptable incidence of hepatotoxicity, primarily

manifesting as jaundice, which led to its withdrawal from the market. This document provides a

detailed technical overview of the discovery, development, pharmacological profile, and

reasons for the discontinuation of Metahexamide.
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Discovery and Synthesis
Metahexamide, chemically known as 1-(3-Amino-4-methylphenyl)sulfonyl-3-cyclohexylurea,

was developed during a period of intense research into oral antidiabetic agents following the

discovery of the hypoglycemic properties of sulfonamides.[1] It emerged as a potent, long-

acting member of the first-generation cyclohexyl-containing sulfonylureas.[2]

Synthesis Protocol
The synthesis of Metahexamide follows a standard procedure for sulfonylurea compounds,

involving the condensation of a substituted benzenesulfonamide with an appropriate

isocyanate. The following protocol is a representative pathway for its synthesis.

Reaction Scheme:

Step 1: Preparation of 3-Amino-4-methylbenzenesulfonamide Step 2: Reaction with Cyclohexyl

Isocyanate to form Metahexamide

Experimental Protocol: Synthesis of N-(3-amino-4-methylbenzenesulfonyl)-N'-cyclohexylurea

(Metahexamide)

Starting Materials: 3-amino-4-methylbenzenesulfonamide, Cyclohexyl isocyanate, anhydrous

solvent (e.g., Toluene or Acetone), and a suitable base (e.g., Pyridine or Triethylamine).

Procedure:

In a flame-dried reaction vessel, dissolve 3-amino-4-methylbenzenesulfonamide (1.0

equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

Add the base (1.1 equivalents) to the solution and stir.

To this stirring mixture, add cyclohexyl isocyanate (1.05 equivalents) dropwise at room

temperature. An exothermic reaction may be observed.

After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours,

monitoring the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate it under

reduced pressure to remove the solvent.

The crude product is then purified. This can be achieved by recrystallization from a

suitable solvent system, such as ethanol/water, to yield the final product, Metahexamide,

as a crystalline solid.

Characterization: The structure and purity of the synthesized compound would be confirmed

using techniques standard for the era, including elemental analysis and melting point

determination, and later by spectroscopic methods such as Infrared (IR) and Nuclear

Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action
The primary pharmacological effect of Metahexamide is the lowering of blood glucose by

stimulating insulin secretion from the pancreas. This action is mediated by its interaction with

the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-

ATP) channel in the plasma membrane of pancreatic β-cells.

Signaling Pathway of Metahexamide-Induced Insulin Secretion
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Caption: Mechanism of Metahexamide-induced insulin secretion in pancreatic β-cells.

Pharmacological Properties
Metahexamide was characterized as a long-acting and potent sulfonylurea. Early comparative

studies indicated its greater hypoglycemic activity relative to other first-generation agents

available at the time.[3]
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Table 1: Comparative Potency and Dosing of First-Generation Sulfonylureas

Feature Metahexamide Tolbutamide Chlorpropamide

Relative Potency High Low (Reference) Intermediate-High

Typical Daily Dose 50 - 300 mg 1000 - 2000 mg 100 - 500 mg

Duration of Action Long Short Very Long

| Primary Metabolism | Hepatic | Hepatic (Oxidation) | Hepatic (Slow) |

Note: Data is compiled from various reviews of first-generation sulfonylureas and reflects

typical clinical usage of the era.[1][4]

Preclinical and Clinical Development
Preclinical Evaluation: Representative Protocols
The preclinical assessment of Metahexamide would have involved both in vitro and in vivo

studies to establish its efficacy and safety profile.

Protocol 1: In Vivo Efficacy in a Diabetic Animal Model

Objective: To determine the hypoglycemic effect of Metahexamide in an animal model of

diabetes.

Model: Male Wistar rats (180-220g). Diabetes is induced by a single intraperitoneal (i.p.)

injection of alloxan monohydrate (e.g., 120-150 mg/kg) dissolved in a citrate buffer. Animals

with fasting blood glucose >250 mg/dL after 72 hours are selected for the study.

Drug Administration: Metahexamide is suspended in a vehicle (e.g., 0.5% carboxymethyl

cellulose solution). The drug is administered orally via gavage at various doses (e.g., 10, 25,

50 mg/kg). A control group receives the vehicle only.

Blood Glucose Monitoring: Blood samples are collected from the tail vein at baseline (0

hours) and at 2, 4, 8, 12, and 24 hours post-administration. Blood glucose is measured using

a glucose oxidase method.
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Endpoint: The primary endpoint is the percentage reduction in blood glucose from baseline

compared to the vehicle control group. A dose-response curve is generated to determine the

ED50.

Preclinical Experimental Workflow
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Caption: Workflow for in vivo preclinical efficacy testing of Metahexamide.

Clinical Trials
Early clinical trials in the late 1950s confirmed the efficacy of Metahexamide in diabetic

patients. Studies reported successful blood glucose control in patients who were previously

managed with diet, other oral agents, or low doses of insulin.[5]

Table 2: Summary of Early Clinical Trial Data for Metahexamide
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Study Parameter Finding Reference

Patient Population
Elderly male patients with
maturity-onset diabetes.

[6]

Dosage Range

Initial doses often around 100-

200 mg/day, with maintenance

doses typically between 50 mg

and 300 mg/day.

Efficacy

Effective in lowering blood

glucose in a majority of

selected patients. Potency was

noted to be significantly higher

than tolbutamide, requiring

much smaller daily doses for

equivalent control.

[3]

Primary Failure Rate

A percentage of patients did

not respond to initial therapy,

consistent with other

sulfonylureas.

[7]

| Secondary Failure | Loss of glycemic control after an initial period of effectiveness was also

observed. |[7] |

Hepatotoxicity and Market Withdrawal
The clinical development and use of Metahexamide were ultimately halted by its association

with drug-induced liver injury (DILI).

Clinical Manifestation of Toxicity
The predominant form of hepatotoxicity was cholestatic or mixed hepatocellular-cholestatic

jaundice.[3] The onset of liver injury typically occurred within the first 2 to 12 weeks of therapy.

[4] Symptoms included fatigue, nausea, and the appearance of jaundice (yellowing of the skin

and eyes) and dark urine.

Table 3: Clinical and Laboratory Findings in Metahexamide-Induced Jaundice
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Parameter Typical Finding

Clinical Presentation
Jaundice, pruritus (itching), fatigue,
anorexia.

Time to Onset 2 - 12 weeks after initiation of therapy.

Total Bilirubin Significantly elevated (e.g., >3.0 mg/dL).

Alkaline Phosphatase (ALP)
Markedly elevated, often disproportionately to

aminotransferases.

Aminotransferases (ALT/AST) Mild to moderately elevated.

Histopathology (Liver Biopsy)
Evidence of intrahepatic cholestasis, sometimes

with hepatocellular necrosis.

| Outcome | Generally reversible upon discontinuation of the drug, but severe cases were

reported. |

Note: These findings are characteristic of cholestatic DILI and are based on case reports and

reviews of sulfonylurea toxicity.[3][4]

Withdrawal from Market
Due to the number of reported cases of severe liver toxicity, the risk-benefit profile of

Metahexamide was deemed unfavorable, especially with safer alternatives like tolbutamide

available. The drug was subsequently withdrawn from the market in the early 1960s, marking it

as one of the early examples of a post-marketing withdrawal due to idiosyncratic drug-induced

liver injury.

Conclusion
The story of Metahexamide is a crucial case study in drug development. It highlights the

principle that while preclinical efficacy and enhanced potency are desirable, a thorough

understanding of a drug's safety profile is paramount. Its discovery expanded the therapeutic

arsenal for diabetes in its time, but its withdrawal underscored the serious potential for

idiosyncratic hepatotoxicity within the sulfonylurea class and reinforced the importance of

rigorous post-marketing surveillance for adverse drug reactions. The experience with
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Metahexamide and other early oral antidiabetic agents helped shape the regulatory and

clinical standards for the development of future diabetes medications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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